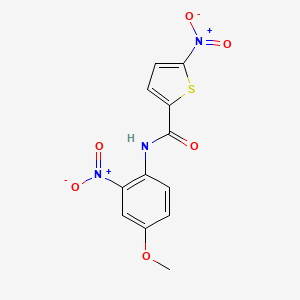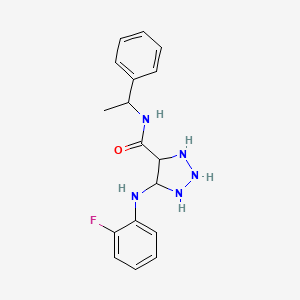
5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazolidine derivative that has been synthesized using specific methods and has shown promising results in biochemical and physiological studies.
Scientific Research Applications
Fluoroimidazoles as Antiviral Agents
Fluoroimidazoles, including compounds like 5-fluoro-1-β-D-ribofuranosylimidazole-4-carboxamide, have been studied for their inhibitory effects on viral cytopathogenicity in various assay systems. These compounds have shown to inhibit cellular DNA and RNA synthesis, which correlates with their ability to inhibit viral cytopathogenicity, suggesting a potential role in antiviral therapy (De Cercq & Luczak, 1975).
Antitumor Activity
Research on compounds like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-on es, which are structurally similar to 5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide, indicates their potential as broad-spectrum antitumor agents. The mechanism involves ring-opening to form triazenes in aqueous sodium carbonate (Stevens et al., 1984).
Synthesis of Functionalized Amino Acid Derivatives
Functionalized amino acid derivatives, which include compounds structurally related to 5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide, have been synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. These compounds show promise in designing new anticancer agents (Kumar et al., 2009).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Studies on the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, have shown potential for improving oral bioavailability. This research is relevant in understanding the biological activity of similar compounds like 5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide (Palanki et al., 2000).
Electrochemical Fluorocyclization
A study on the electrochemical fluorocyclization of N-allylcarboxamides to 2-oxazolines highlights a sustainable method for synthesizing fluorinated compounds. This research provides insights into green chemistry approaches for synthesizing compounds like 5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide (Haupt et al., 2019).
properties
IUPAC Name |
5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-11(12-7-3-2-4-8-12)19-17(24)15-16(22-23-21-15)20-14-10-6-5-9-13(14)18/h2-11,15-16,20-23H,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHJMEIXJGFNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


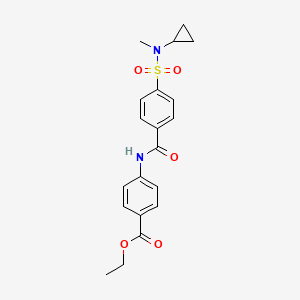
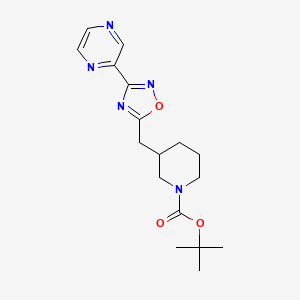
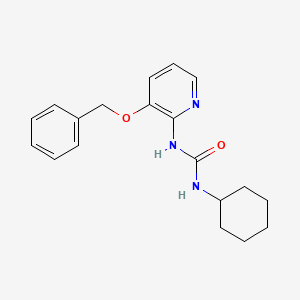
![3-Chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2927963.png)
![2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2927964.png)
![7-(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2927966.png)
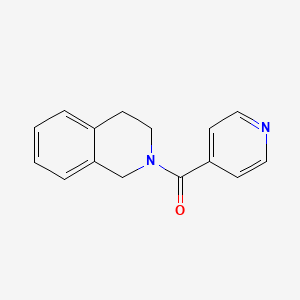
![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)


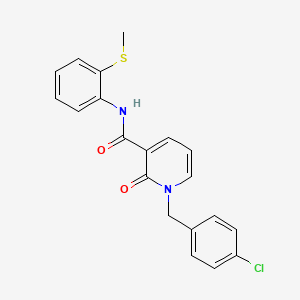
![4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2927974.png)
